molecular formula C6H9NO4 B2915047 (2R,5S)-5-carbamoyloxolane-2-carboxylic acid CAS No. 1603402-65-8

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid

Cat. No.: B2915047
CAS No.: 1603402-65-8
M. Wt: 159.141
InChI Key: YRMFPCPZWAVWNH-IUYQGCFVSA-N
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Description

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a five-membered oxolane ring with a carbamoyl group at the 5-position and a carboxylic acid group at the 2-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-carbamoyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carbamoyl chloride in the presence of a base to form the oxolane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxolane derivatives.

Scientific Research Applications

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R,5S)-5-carbamoyloxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,5S)-5-carbamoyloxolane-2-carboxylic acid include:

    2-methyloxolane: A bio-based solvent used in green extraction processes.

    5-carbamoyltetrahydrofuran-2-carboxylic acid: A compound with a similar oxolane ring structure but different functional groups.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMFPCPZWAVWNH-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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